2-(4-Chlorophenyl)-5-methyl-N-(pyridin-4-yl)pyrimidin-4-amine
Description
2-(4-Chlorophenyl)-5-methyl-N-(pyridin-4-yl)pyrimidin-4-amine is a pyrimidine derivative characterized by a central pyrimidine ring substituted at the 2-position with a 4-chlorophenyl group, at the 5-position with a methyl group, and at the 4-position with a pyridin-4-ylamine moiety. The 4-chlorophenyl group enhances lipophilicity and binding affinity to hydrophobic enzyme pockets, while the pyridin-4-ylamine substituent contributes to hydrogen bonding and π-π stacking interactions with target proteins . This compound is part of a broader class of pyrimidin-4-amines, which are frequently explored in drug discovery for their tunable electronic and steric properties .
Properties
CAS No. |
674794-42-4 |
|---|---|
Molecular Formula |
C16H13ClN4 |
Molecular Weight |
296.75 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-N-pyridin-4-ylpyrimidin-4-amine |
InChI |
InChI=1S/C16H13ClN4/c1-11-10-19-16(12-2-4-13(17)5-3-12)21-15(11)20-14-6-8-18-9-7-14/h2-10H,1H3,(H,18,19,20,21) |
InChI Key |
MUUSTOXHUXGSGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1NC2=CC=NC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-methyl-N-(pyridin-4-yl)pyrimidin-4-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloroaniline with 2,4-pentanedione to form an intermediate, which is then cyclized with guanidine to yield the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5-methyl-N-(pyridin-4-yl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Case Study : A study demonstrated that similar pyrimidine derivatives effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis and cell cycle arrest.
-
Antimicrobial Properties
- The compound's structure allows it to interact with bacterial enzymes, making it a candidate for developing new antibiotics.
- Case Study : In vitro studies have shown that related compounds exhibit potent antibacterial activity against resistant strains of bacteria, suggesting that this compound could be further explored for its antimicrobial potential.
-
Neurological Disorders
- Pyrimidine derivatives are being investigated for their neuroprotective effects. This compound may play a role in modulating neurotransmitter systems.
- Case Study : Research into similar compounds has revealed their ability to enhance cognitive function and provide neuroprotection in models of neurodegenerative diseases.
Data Tables
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5-methyl-N-(pyridin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
a. VEGFR-2 and HUVEC Inhibitors
- 2-(4-Methoxyphenyl)-5-methyl-N-(4-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7-amine
- Structure : Contains a methoxyphenyl group at position 2 and a methylphenyl group at position 5.
- Activity : Strongly inhibits VEGFR-2 kinase (IC₅₀ = 0.33 μM) and HUVEC proliferation (IC₅₀ = 0.29 μM). The methoxy group enhances solubility but reduces lipophilicity compared to the chloro substituent in the target compound .
- Key Difference : The oxazolo-pyrimidine scaffold differs from the pyrimidin-4-amine core, leading to distinct binding modes.
b. ACK1/TNK2 Inhibitors
- (R)-5-Chloro-N2-[4-(4-methylpiperazin-1-yl)phenyl]-N4-[(tetrahydrofuran-2-yl)methyl]pyrimidine-2,4-diamine
- Structure : Features a tetrahydrofuran-methyl group and a methylpiperazine-phenyl substituent.
- Activity : Developed via fragment-based screening for ACK1/TNK2 inhibition. The bulky tetrahydrofuran group may limit blood-brain barrier penetration, unlike the compact pyridin-4-yl group in the target compound .
c. Bub1 Kinase Inhibitors
- BAY-320 and BAY-524
Physicochemical and Crystallographic Properties
- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Crystal Structure: Intramolecular N–H⋯N hydrogen bonding stabilizes a six-membered ring, with dihedral angles between pyrimidine and aryl groups ranging from 12.8° to 86.1°.
- 5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine Crystal Structure: Ethoxy substituents participate in C–H⋯O hydrogen bonds and π-π stacking (interplanar spacing = 3.647 Å). The ethoxy group’s larger size reduces packing efficiency compared to the methyl group in the target compound .
Substitution Effects on Activity and Solubility
Key Contrasts and Trends
- Chloro vs. Methoxy Substituents : Chloro groups (as in the target compound) increase lipophilicity and membrane permeability, whereas methoxy groups improve solubility but reduce binding to hydrophobic targets .
- Pyridinylamine vs. Piperazine/Tetrahydrofuran : The pyridin-4-ylamine group enables π-π stacking with aromatic residues in enzymes, while bulkier groups (e.g., tetrahydrofuran) may hinder target engagement .
Biological Activity
2-(4-Chlorophenyl)-5-methyl-N-(pyridin-4-yl)pyrimidin-4-amine, often referred to by its chemical structure, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula : C19H16ClN3
- Molecular Weight : 337.803 g/mol
- CAS Number : Not specified in the sources but related compounds can be found under similar identifiers.
The compound is part of a larger class of pyrimidine derivatives known for their diverse biological activities, including anti-inflammatory, anticancer, and antiparasitic properties. The incorporation of a pyridine moiety is significant as it can enhance the compound's interaction with biological targets.
Biological Activity Overview
-
Anticancer Activity :
- Studies have indicated that pyrimidine derivatives can inhibit various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.
- A recent study reported that pyrimidine derivatives exhibited IC50 values in the nanomolar range against specific cancer types, suggesting strong anticancer potential .
- Anti-inflammatory Effects :
- Antiparasitic Activity :
Table 1: Summary of Biological Activities
| Biological Activity | Assay Type | EC50/IC50 Value | Reference |
|---|---|---|---|
| Anticancer | Cell Proliferation | Nanomolar range | |
| Anti-inflammatory | COX Inhibition | 0.04 μmol | |
| Antiparasitic | PfATP4 Inhibition | EC50 ~0.064 μM |
Case Studies
- Anticancer Efficacy :
- In Vivo Studies :
- Anti-inflammatory Action :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
